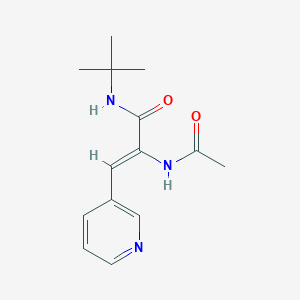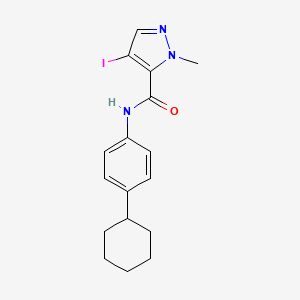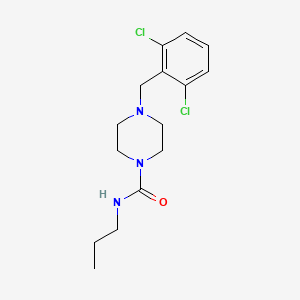![molecular formula C16H17N3O2 B5469294 N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5469294.png)
N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide
- N-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)acetamide
- N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide
Uniqueness
N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in certain reactions or applications compared to its analogs.
Properties
IUPAC Name |
N-[3-[(2-methylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-3-4-9-15(11)19-16(21)18-14-8-5-7-13(10-14)17-12(2)20/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEWFUFQEFNMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-[(3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5469211.png)


![1-[7-(3-methyl-2-furoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-3-ol](/img/structure/B5469239.png)
![2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5469246.png)
![2-[3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B5469250.png)
![1-(4-chlorobenzyl)-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B5469256.png)
![4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B5469260.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)pentanamide](/img/structure/B5469269.png)

![2-(4-chlorophenyl)-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]morpholine](/img/structure/B5469276.png)
![N-(2,4-dihydroxybenzyl)-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5469284.png)

![5-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-N-ethylpyrimidin-2-amine](/img/structure/B5469302.png)
